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molecular formula C10H8ClF3O4 B8736134 Methyl [2-chloro-4-(trifluoromethoxy)phenoxy]acetate CAS No. 653578-82-6

Methyl [2-chloro-4-(trifluoromethoxy)phenoxy]acetate

Cat. No. B8736134
M. Wt: 284.61 g/mol
InChI Key: KZHSBSNCXWKXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524882B2

Procedure details

Methyl 2-[2-chloro-4(trifluoromethoxy)phenoxy]acetate (2.9 g, 10 mmol) was dissolved in dichloromethane (50 mL) and cooled to −78° C. A solution of diisobutylaluminum hydride in CH2Cl2 (1 M, 20 mL) was added and the reaction was warmed to 25° C. over 30 min. The reaction was quenched with methanol (2.0 mL) and poured into 0.5 N aqueous HCl. The aqueous phased was extracted with ethyl acetate and the combined organic layers were washed with brine and concetrated. The residue was chromatographed on silica gel eluting with 1:1 hexane:ethyl acetate gave 2-[2-chloro-4(trifluoromethoxy)phenoxy]ethanol.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([O:14][C:15]([F:18])([F:17])[F:16])[CH:11]=[CH:10][C:3]=1[O:4][CH2:5][C:6](OC)=[O:7].[H-].C([Al+]CC(C)C)C(C)C>ClCCl>[Cl:1][C:2]1[CH:13]=[C:12]([O:14][C:15]([F:16])([F:18])[F:17])[CH:11]=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
ClC1=C(OCC(=O)OC)C=CC(=C1)OC(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to 25° C. over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (2.0 mL)
ADDITION
Type
ADDITION
Details
poured into 0.5 N aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous phased was extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic layers were washed with brine
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with 1:1 hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCO)C=CC(=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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